
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-naphthamide” is a complex organic compound that contains a pyridine ring and a thiophene ring, both of which are common structures in many bioactive molecules . The compound also contains a naphthamide group, which is a derivative of naphthalene, a polycyclic aromatic hydrocarbon.
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds are often synthesized through condensation reactions. For example, chalcones, which have a similar structure, are synthesized through Claisen-Schmidt condensation .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, related compounds often undergo reactions involving the aromatic rings or the amide group. For example, pyridine derivatives can show potent pharmacological properties like cytotoxic activity .Mécanisme D'action
The mechanism of action of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-naphthamide is not fully understood. However, it has been reported that this compound can bind to proteins and modulate their activity. In particular, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In particular, this compound has been shown to induce cell death in cancer cells, inhibit the growth of tumor cells, and improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to modulate the immune response and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-naphthamide has several advantages as a research tool, including its small size, high solubility, and low toxicity. However, this compound also has some limitations, including its limited stability in aqueous solutions and its potential to interact with other proteins and molecules in the cell.
Orientations Futures
There are several future directions for the research on N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-naphthamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of this compound as a tool to study protein-protein interactions and enzyme activity. Additionally, this compound could be used as a building block for the synthesis of functional materials with potential applications in electronics, optics, and energy storage.
Méthodes De Synthèse
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-naphthamide can be synthesized using various methods, including the Suzuki coupling reaction and the Buchwald-Hartwig coupling reaction. The Suzuki coupling reaction involves the reaction between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst. The Buchwald-Hartwig coupling reaction involves the reaction between an aryl halide and an amine in the presence of a palladium catalyst and a base.
Applications De Recherche Scientifique
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-naphthamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other diseases. In biochemistry, this compound has been used as a tool to study protein-protein interactions and enzyme activity. In materials science, this compound has been used as a building block for the synthesis of functional materials.
Propriétés
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-21(19-8-3-6-16-5-1-2-7-18(16)19)23-13-15-11-17(14-22-12-15)20-9-4-10-25-20/h1-12,14H,13H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXNGTKQBCKONB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

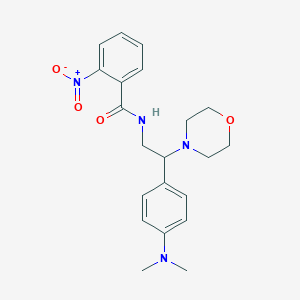
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2416589.png)

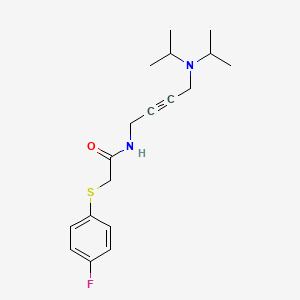
![2-{[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2416593.png)
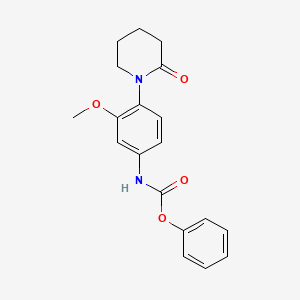
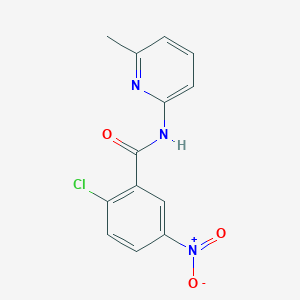
![1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2416601.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B2416603.png)
![[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride](/img/structure/B2416604.png)
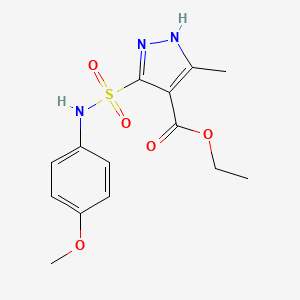
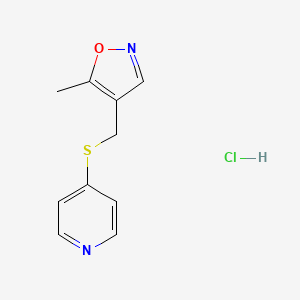
![2-[(4-Fluorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2416611.png)